2-bromo-N-(4-iodophenyl)benzamide
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Overview
Description
2-bromo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-iodophenyl)benzamide typically involves the bromination and iodination of benzamide derivatives. One common method is the reaction of 2-bromobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-bromo-N-(4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-iodophenyl)benzamide
- 2-bromo-N-(4-bromophenyl)benzamide
- 2-bromo-N-(4-chlorophenyl)benzamide
Uniqueness
2-bromo-N-(4-iodophenyl)benzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H9BrINO |
---|---|
Molecular Weight |
402.02 g/mol |
IUPAC Name |
2-bromo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9BrINO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) |
InChI Key |
IXOLRLLPOAWOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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